molecular formula C18H18BrN3O3 B2931377 (E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide CAS No. 391894-03-4

(E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2931377
CAS No.: 391894-03-4
M. Wt: 404.264
InChI Key: TUMDINJQRALFIN-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H18BrN3O3 and its molecular weight is 404.264. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One study explored the synthesis and characterization of zinc phthalocyanine derivatives, which have significant potential in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry and Drug Development

Several studies have been conducted on the synthesis of various derivatives of acetamide and its related compounds for potential use in pharmaceutical products. For instance, research on the synthesis of p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts highlights their utility in creating N-alkylacetamides and carbamates, which are prevalent in many natural and pharmaceutical products (Sakai et al., 2022).

Antimicrobial Activity

Research into new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives has demonstrated their potential for anticancer activity against a variety of cancer cell lines. This study underscores the compound's utility in developing therapeutic agents for cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antioxidant Activity

Compounds derived from marine algae, including nitrogen-containing bromophenols, have shown potent antioxidant activity. These compounds could have applications in food and pharmaceutical industries as natural antioxidants, contributing to the prevention of oxidative stress-related diseases (Li, Li, Gloer, & Wang, 2012).

Neuroprotective and Anticonvulsant Effects

Another area of research involves the synthesis of pyrimidine-5-carbonitrile derivatives, which have been evaluated for their anticonvulsant and neurotoxicity effects. This research could lead to the development of new therapeutic agents for the treatment of seizure disorders (Shaquiquzzaman, Khan, Amir, & Alam, 2012).

Properties

IUPAC Name

N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3/c1-25-16-7-5-13(6-8-16)10-17(23)20-12-18(24)22-21-11-14-3-2-4-15(19)9-14/h2-9,11H,10,12H2,1H3,(H,20,23)(H,22,24)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMDINJQRALFIN-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.